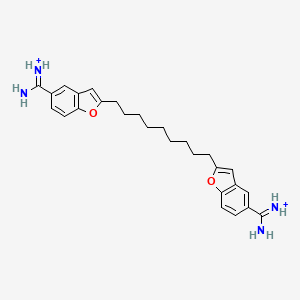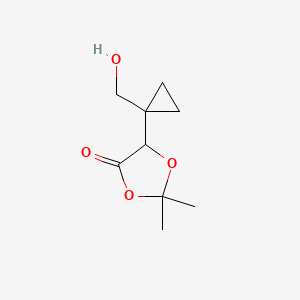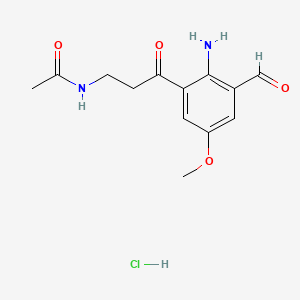![molecular formula C39H62O7Si B13847051 2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is a complex organic compound that serves as an intermediate in the synthesis of Milbemycin D, a macrocyclic lactone used as a nematocide and insecticide. This compound is notable for its intricate structure, which includes multiple rings and functional groups, making it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves several steps:
Initial Formation: The initial formation of the compound involves the reaction of specific precursors under controlled conditions. This step often requires the use of catalysts and solvents to facilitate the reaction.
Intermediate Steps: The intermediate steps may involve various chemical reactions such as oxidation, reduction, and substitution to build the complex structure of the compound.
Final Step: The final step typically involves purification and isolation of the compound to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Milbemycin D: A macrocyclic lactone used as a nematocide and insecticide.
Selamectin: Another macrocyclic lactone with similar biological activities.
Uniqueness
2a1’-Hydroxy-2’H,17’H-spiro[pyran-2,13’-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17’-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of other complex molecules highlights its versatility and importance in organic chemistry.
Propiedades
Fórmula molecular |
C39H62O7Si |
|---|---|
Peso molecular |
671.0 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C39H62O7Si/c1-24(2)33-27(5)17-18-38(45-33)22-31-21-30(44-38)16-15-26(4)19-25(3)13-12-14-29-23-42-35-34(46-47(10,11)37(7,8)9)28(6)20-32(36(40)43-31)39(29,35)41/h12-15,20,24-25,27,30-35,41H,16-19,21-23H2,1-11H3/b13-12+,26-15+,29-14+/t25-,27-,30+,31-,32-,33+,34+,35+,38+,39+/m0/s1 |
Clave InChI |
URDIQWUERSKQBC-KTNJKHSVSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C |
SMILES canónico |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)C)OC1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


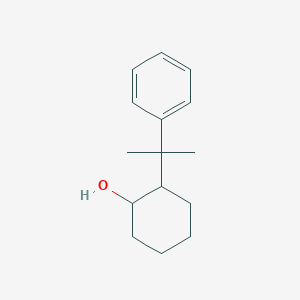
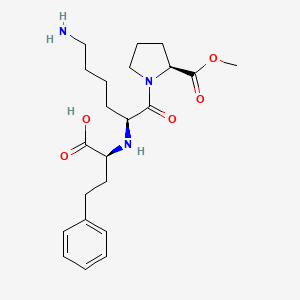
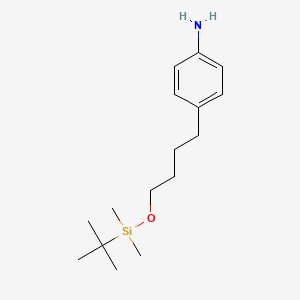

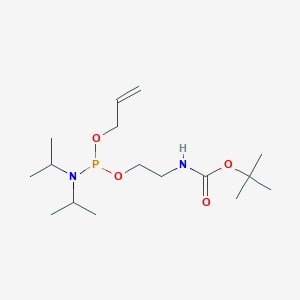
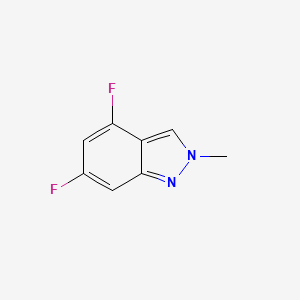
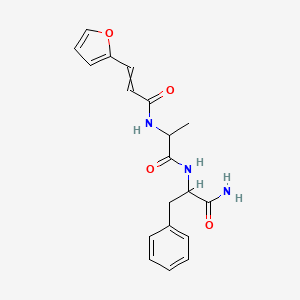
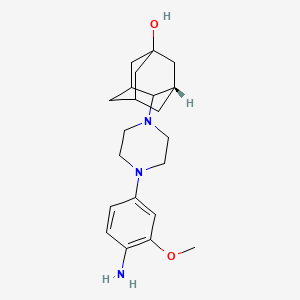

![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
